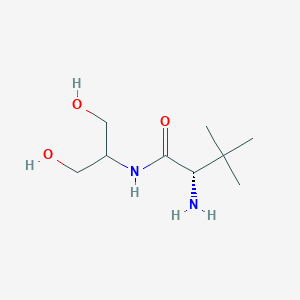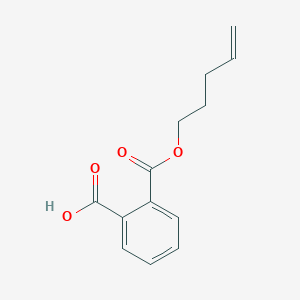
Monopent-4-enyl phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monopent-4-enyl phthalate is a chemical compound with the molecular formula C16H22O4Si. It is a derivative of phthalic acid, specifically a phthalate ester, which is commonly used in various industrial applications. Phthalates are known for their role as plasticizers, which are additives that increase the flexibility, transparency, durability, and longevity of plastics.
准备方法
Synthetic Routes and Reaction Conditions
Monopent-4-enyl phthalate can be synthesized through the esterification of phthalic anhydride with pent-4-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the production of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phthalic anhydride and pent-4-en-1-ol into a reactor, along with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity of the product. The resulting ester is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
Monopent-4-enyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters.
科学研究应用
Monopent-4-enyl phthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
作用机制
Monopent-4-enyl phthalate exerts its effects primarily through its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological processes. The compound can bind to nuclear receptors, such as estrogen receptors, and modulate gene expression, affecting various cellular pathways.
相似化合物的比较
Similar Compounds
- Dibutyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Benzyl butyl phthalate (BBP)
Uniqueness
Monopent-4-enyl phthalate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to other phthalates, it may exhibit different reactivity and interactions with biological systems, making it a subject of interest in various research fields.
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-pent-4-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15) |
InChI 键 |
HYCQCFCIEMXEMJ-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


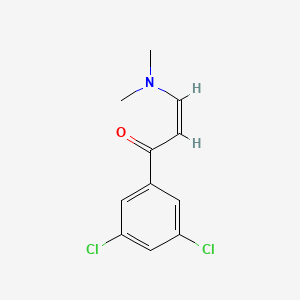
![tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate](/img/structure/B13904892.png)
![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)
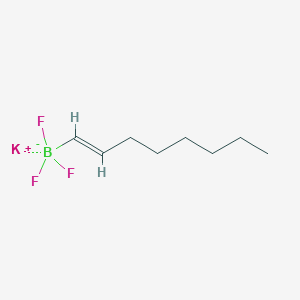
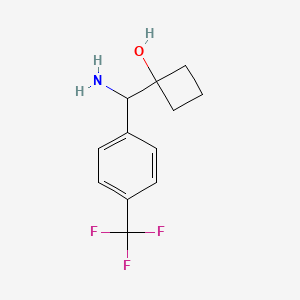

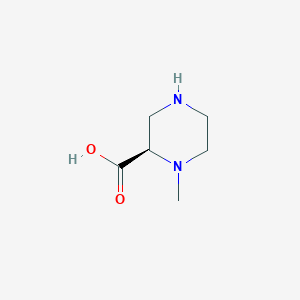
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)
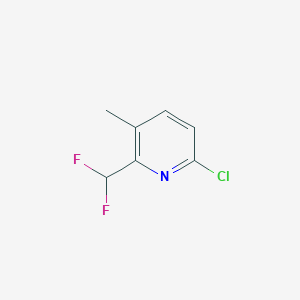
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)
![benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B13904944.png)
